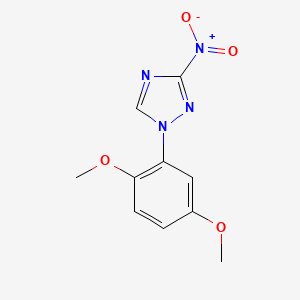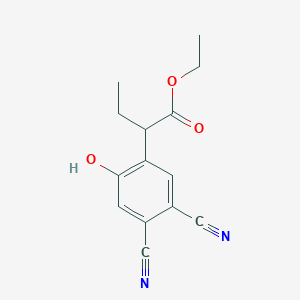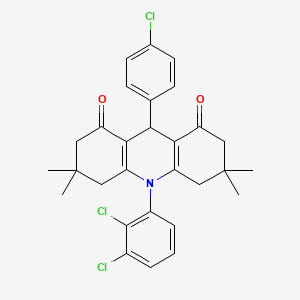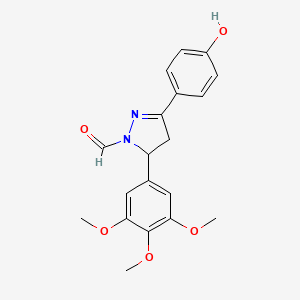![molecular formula C21H17FN2O5S B11459471 7-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11459471.png)
7-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. . The combination of thiazole and pyridine rings in its structure makes it a unique scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization to form the final product. The use of automated synthesis and high-throughput screening techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable scaffold for the synthesis of novel derivatives with potential biological activities. Its unique structure allows for extensive functionalization, enabling the exploration of new chemical spaces .
Biology
In biological research, thiazolo[4,5-b]pyridines have shown promise as inhibitors of various enzymes and receptors. Their ability to interact with biological targets makes them potential candidates for drug development .
Medicine
Medicinally, these compounds have been investigated for their anti-inflammatory, antimicrobial, and antitumor activities. Their broad spectrum of pharmacological effects highlights their potential as therapeutic agents .
Industry
In the industrial sector, these compounds can be used in the development of agrochemicals and other specialty chemicals. Their diverse reactivity and biological activities make them suitable for various applications .
Mechanism of Action
The mechanism of action of 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as those with different substituents on the phenyl rings or variations in the thiazole and pyridine cores .
Uniqueness
What sets 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID apart is its specific substitution pattern, which may confer unique biological activities and reactivity profiles. The presence of both methoxy and fluorophenyl groups can enhance its interactions with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H17FN2O5S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
7-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H17FN2O5S/c1-28-16-8-12(4-7-15(16)29-10-11-2-5-13(22)6-3-11)14-9-17(25)23-18-19(21(26)27)24-30-20(14)18/h2-8,14H,9-10H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
OQUCKONHXWTMAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SN=C3C(=O)O)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Tert-butyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11459391.png)
![N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B11459393.png)
![13-(4-hydroxy-3,5-dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11459399.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-methoxybenzamide](/img/structure/B11459406.png)
![N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B11459416.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11459423.png)

![2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11459446.png)
![2-[(3-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11459449.png)




![4-(4-chlorophenyl)-1-methyl-6-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11459482.png)
